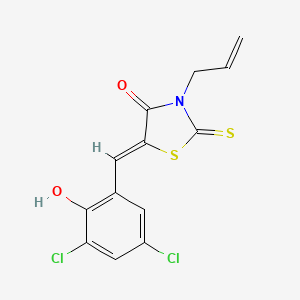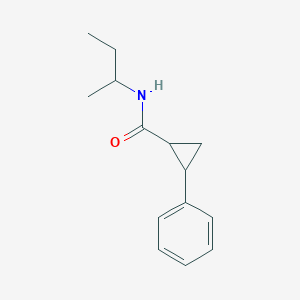
3-allyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-allyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as compound 1, is a synthetic compound with potential pharmacological properties. It belongs to the class of thiazolidin-4-ones, which have been extensively studied for their biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. Compound 1 has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research and development.
Mechanism of Action
The exact mechanism of action of 3-allyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 1 is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. These pathways play a crucial role in regulating cell proliferation, inflammation, and apoptosis.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits cell proliferation and induces apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3-allyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 1 has been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
Compound 1 has several advantages for lab experiments. It is a synthetic 3-allyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, which allows for easy synthesis and modification for structure-activity relationship studies. It has also shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research and development. However, there are limitations to its use in lab experiments. The 3-allyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has not been extensively studied in humans, and its safety and toxicity profiles are not fully understood. In addition, the optimal dosage and administration route for the 3-allyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one have not been established.
Future Directions
There are several future directions for research on 3-allyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 1. Further studies are needed to elucidate the exact mechanism of action of the 3-allyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one and its potential targets. In addition, studies are needed to determine the optimal dosage and administration route for the 3-allyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Further in vitro and in vivo studies are also needed to evaluate the safety and toxicity profiles of the 3-allyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Finally, studies are needed to evaluate the potential therapeutic applications of the 3-allyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in various diseases, including cancer and inflammatory disorders.
Conclusion:
Compound 1 is a synthetic 3-allyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one with potential pharmacological properties. It has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research and development. Further studies are needed to elucidate the exact mechanism of action of the 3-allyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, its safety and toxicity profiles, and its potential therapeutic applications.
Synthesis Methods
Compound 1 can be synthesized by reacting 3,5-dichloro-2-hydroxybenzaldehyde with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then reacted with allyl bromide and potassium carbonate to obtain 3-allyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 1. The synthesis method has been optimized to yield high purity and high yield of the 3-allyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one.
Scientific Research Applications
Compound 1 has been studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial effects. In vitro studies have shown that 3-allyl-5-(3,5-dichloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 1 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages.
properties
IUPAC Name |
(5Z)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2S2/c1-2-3-16-12(18)10(20-13(16)19)5-7-4-8(14)6-9(15)11(7)17/h2,4-6,17H,1,3H2/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTHGJWEHGQBLR-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Cl)Cl)O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5101735.png)
![rel-(1S,2S)-2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]cyclohexanol trifluoroacetate (salt)](/img/structure/B5101738.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5101746.png)


![2-(2-furyl)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5101783.png)

![1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5101798.png)
![4-{5-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5101802.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5101810.png)

![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-chlorobenzamide](/img/structure/B5101829.png)
![1-(2-phenylethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5101830.png)
